molecular formula C6H9N3OS B2737624 3-(oxolan-2-yl)-1H-1,2,4-triazole-5-thiol CAS No. 923231-78-1

3-(oxolan-2-yl)-1H-1,2,4-triazole-5-thiol

Cat. No.: B2737624
CAS No.: 923231-78-1
M. Wt: 171.22
InChI Key: LBNLLNXAUAPATH-UHFFFAOYSA-N
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Description

3-(oxolan-2-yl)-1H-1,2,4-triazole-5-thiol is a useful research compound. Its molecular formula is C6H9N3OS and its molecular weight is 171.22. The purity is usually 95%.
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Biological Activity

The compound 3-(oxolan-2-yl)-1H-1,2,4-triazole-5-thiol is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Overview of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are significant in medicinal chemistry due to their stability and ability to interact with biological receptors. The triazole ring often enhances the pharmacological profile of compounds by acting as a hydrogen bond acceptor and donor. These compounds have been reported to exhibit various biological activities including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory
  • Antifungal
  • Antitubercular

Structure-Activity Relationship (SAR)

The biological activity of 1,2,4-triazole derivatives is influenced by their structural modifications. For instance, the presence of different substituents at various positions of the triazole ring can significantly alter their efficacy against specific biological targets.

Key Findings from Recent Studies

  • Anticancer Activity :
    • Compounds derived from 1,2,4-triazoles have shown promising results against various cancer cell lines. For example, derivatives tested against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) exhibited varying levels of cytotoxicity. Notably, certain hydrazone derivatives demonstrated higher potency against melanoma cells compared to other types .
  • Anti-inflammatory Effects :
    • Research indicates that some triazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). For instance, specific derivatives significantly reduced TNF-α levels by 44–60% in stimulated cultures .
  • Antimicrobial Properties :
    • The synthesized triazole-thiol derivatives have been evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary screenings suggest moderate activity against several strains .

Table 1: Biological Activity of Selected this compound Derivatives

CompoundCell Line TestedIC50 (µM)Cytokine Inhibition (%)Antimicrobial Activity
3aIGR39 (Melanoma)12.5TNF-α: 60%Moderate
3bMDA-MB-231 (Breast)15.0IL-6: 50%Low
3cPanc-1 (Pancreatic)20.0IL-10: 45%Moderate

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Detailed Research Findings

A study synthesized various triazole derivatives and assessed their biological activities through in vitro assays. The results indicated that certain structural modifications led to enhanced anti-inflammatory and anticancer properties. Compounds containing pyridyl substituents exhibited increased TNF-α inhibitory activity compared to those without such modifications .

Properties

IUPAC Name

5-(oxolan-2-yl)-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c11-6-7-5(8-9-6)4-2-1-3-10-4/h4H,1-3H2,(H2,7,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNLLNXAUAPATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC(=S)NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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